1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2/c1-14(2,3)11-8-12(21-23-11)20-13(22)19-10-7-5-4-6-9(10)15(16,17)18/h4-8H,1-3H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYRYTTVTAYDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359647 | |

| Record name | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304440-06-0 | |

| Record name | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly as a FLT3 inhibitor in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

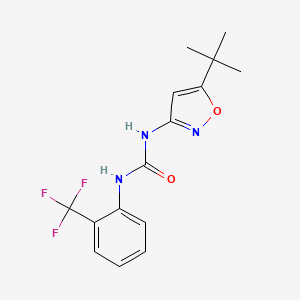

Chemical Structure

The compound belongs to the class of isoxazole derivatives, characterized by a unique combination of isoxazole and urea moieties. Its structural formula can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase that plays a critical role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). The inhibition of FLT3 leads to reduced cell proliferation and increased apoptosis in FLT3-dependent cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, particularly those expressing FLT3 mutations. For instance, it has shown significant inhibitory effects on MV4-11 cells (FLT3-ITD mutant) with an IC50 value indicating high potency:

In Vivo Studies

In vivo studies using xenograft models have further validated the efficacy of this compound. Notably, treatment with this compound resulted in complete tumor regression in mice at doses as low as 60 mg/kg/day without significant toxicity or weight loss.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the isoxazole and phenyl groups significantly affect the biological activity of the compound. The presence of a tert-butyl group at position 5 of the isoxazole ring enhances lipophilicity, improving cellular uptake and bioavailability. Additionally, the trifluoromethyl group at position 2 of the phenyl ring contributes to the compound's potency by increasing electron-withdrawing effects, thereby enhancing interaction with the FLT3 receptor.

Case Studies

- FLT3 Inhibition in AML : A study highlighted the effectiveness of this compound in inhibiting FLT3 phosphorylation and inducing apoptosis in MV4-11 cells. The results indicated that it could serve as a novel therapeutic option for patients with AML harboring FLT3 mutations .

- Comparative Study with Other Inhibitors : In comparative analyses, this compound exhibited superior activity compared to existing FLT3 inhibitors such as AC220, particularly in terms of selectivity and toxicity profiles .

Comparison with Similar Compounds

Chlorophenyl vs. Trifluoromethylphenyl Substitutions

Target Compound (Trifluoromethylphenyl) :

- The trifluoromethyl group (-CF₃) provides stronger electron-withdrawing effects, improving metabolic resistance and binding to hydrophobic enzyme pockets. This likely increases potency in kinase inhibition compared to chloro derivatives .

Dichlorophenyl and Methoxyphenyl Analogs

1-(5-tert-Butyl-isoxazol-3-yl)-3-(2,3-dichloro-phenyl)-urea ():

- Substituents: Two chlorine atoms at phenyl positions 2 and 3.

- Molecular Weight: 328.2 g/mol.

- Properties: Demonstrates high FLT3 kinase inhibition (IC₅₀ < 10 nM), attributed to increased halogen bonding and steric effects. However, higher molecular weight may reduce bioavailability .

- 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea (): Substituent: Methoxy (-OCH₃) group at phenyl position 2. Molecular Weight: 289.33 g/mol. Used in studies of G protein-coupled receptors (GPCRs) .

Anticancer and Kinase Inhibition

- Dichlorophenyl Analog (): FLT3 inhibition with sub-10 nM potency, making it a lead candidate for acute myeloid leukemia (AML) therapy.

- Trifluoromethylphenyl Target Compound : Expected to surpass chloro analogs in kinase selectivity due to -CF₃’s stronger hydrophobic interactions .

Antimicrobial and Anti-inflammatory Activity

- 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea (): Exhibits antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and anti-inflammatory effects in murine models. The ethyl spacer in this compound reduces steric hindrance compared to the target compound .

Thiourea and Heterocyclic Variants

- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea (): Replaces urea with thiourea (-NH-CS-NH-), altering hydrogen-bonding capacity. Shows enhanced cytotoxicity in hepatocellular carcinoma (HCC) cells but lower metabolic stability .

- 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea (): Incorporates thiophene, which increases π-π stacking interactions. Binds to EGFR with 50% higher affinity than non-thiophene analogs .

Data Tables

Table 1: Comparison of Structural and Functional Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea?

- Methodological Answer : A common approach involves coupling phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate with substituted anilines. For example, refluxing the carbamate intermediate with 2-(trifluoromethyl)aniline in tetrahydrofuran (THF) using DIEA (N,N-diisopropyl ethylamine) and DMAP (4-dimethylaminopyridine) as catalysts yields the target urea derivative. Reaction optimization (e.g., 60 hours at reflux) can achieve moderate yields (~58%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the isoxazole proton (~6.58 ppm, singlet) and tert-butyl group (1.32 ppm, singlet) . Urea NH protons typically appear as broad signals between 8.0–10.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 560.6672 (C29H32N6O4S) .

- HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Hazards : Skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- PPE : Safety glasses, nitrile gloves, and lab coats. Use fume hoods to avoid inhalation of dust .

- First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this urea derivative?

- Methodological Answer :

- Catalyst Screening : Pd-catalyzed couplings (e.g., Pd(PPh3)2Cl2) improve efficiency in analogous urea syntheses .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO may enhance solubility of intermediates .

- Reaction Monitoring : Use TLC or in-situ IR to track carbamate-amine coupling progress and minimize side products .

Q. What strategies are effective for identifying biological targets of this compound?

- Methodological Answer :

- Kinase Profiling : Structurally related urea derivatives (e.g., Quizartinib) inhibit FLT3 kinase (IC50 = 1 nM) . Perform kinase assays (e.g., ADP-Glo™) to test inhibitory activity.

- In Silico Docking : Molecular docking using software like AutoDock Vina to predict binding affinity for kinase domains (e.g., FLT3 ATP-binding pocket) .

- Cellular Assays : Test antiproliferative effects in leukemia cell lines (e.g., MV4-11) with FLT3-ITD mutations .

Q. How should conflicting solubility or stability data be resolved?

- Methodological Answer :

- Solubility Studies : Use differential scanning calorimetry (DSC) to assess polymorphic forms. Test in DMSO, ethanol, and PBS (pH 7.4) under controlled temperatures .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products (e.g., hydrolysis of urea moiety) .

Q. What computational methods predict metabolic stability or toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate CYP450 metabolism and hepatotoxicity. The trifluoromethyl group may reduce metabolic clearance .

- Toxicity Profiling : Use ProTox-II to predict organ-specific toxicity (e.g., respiratory irritation aligns with H335 classification) .

Data Contradiction Analysis

Q. Why do NMR spectra of similar urea derivatives show variability in NH proton signals?

- Methodological Answer :

- Tautomerism : Urea NH protons may exhibit tautomeric shifts (e.g., keto-enol) depending on solvent polarity .

- Hydrogen Bonding : In DMSO-d6, NH protons resonate downfield (~10.5 ppm) due to strong hydrogen bonding, while CDCl3 shows upfield shifts (~8.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.